molecular formula C15H26N4O2 B2400813 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide CAS No. 1355548-92-3

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide

Cat. No.: B2400813
CAS No.: 1355548-92-3
M. Wt: 294.399
InChI Key: GOHUGHNAFIJPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanocycloheptyl group, a carbamoyl group, and an aminoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide typically involves multiple steps, starting with the preparation of the cyanocycloheptyl intermediate. This intermediate is then reacted with various reagents to introduce the carbamoyl and aminoacetamide groups. Common synthetic routes may include:

    Nucleophilic Substitution Reactions: Using nucleophiles to introduce the carbamoyl group.

    Amidation Reactions: Forming the aminoacetamide moiety through amidation of the intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(2-methylpropyl)amino)acetamide
  • 2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide

Uniqueness

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyanocycloheptyl group and the specific arrangement of functional groups make it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-propan-2-ylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-12(2)19(9-13(17)20)10-14(21)18-15(11-16)7-5-3-4-6-8-15/h12H,3-10H2,1-2H3,(H2,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHUGHNAFIJPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)N)CC(=O)NC1(CCCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.